molecular formula C11H20O B14439031 2-Heptyl-2,5-dihydrofuran CAS No. 74306-23-3

2-Heptyl-2,5-dihydrofuran

Cat. No.: B14439031
CAS No.: 74306-23-3
M. Wt: 168.28 g/mol
InChI Key: MOXBDBXDKFGQMQ-UHFFFAOYSA-N
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Description

Contextualizing Dihydrofuran Derivatives in Organic Synthesis and Natural Products

Dihydrofuran scaffolds are integral building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the versatile reactivity of the dihydrofuran ring, which can undergo various transformations to introduce further functionality. These derivatives are not merely synthetic curiosities; they are prevalent in numerous natural products, exhibiting a broad spectrum of biological activities. The synthesis of dihydrofuran derivatives is an active area of research, with numerous methods developed for their construction, including cyclization reactions of carbonyl compounds and alkenes or alkynes, often facilitated by metal catalysts. researchgate.net The presence of the dihydrofuran motif in natural products underscores its importance as a privileged scaffold in medicinal chemistry and drug discovery.

Significance of Alkyl-Substituted Cyclic Ethers in Contemporary Chemical Research

Alkyl-substituted cyclic ethers, the broader class to which 2-Heptyl-2,5-dihydrofuran belongs, are significant in various areas of chemical research. These compounds can serve as intermediates in the synthesis of more complex molecules and are studied for their own inherent chemical and physical properties. The length and branching of the alkyl substituent can significantly influence the molecule's lipophilicity, steric profile, and interaction with biological systems. Research into alkyl-substituted cyclic ethers is driven by the quest for new molecules with specific properties for applications ranging from materials science to pharmacology. The synthesis of these compounds, often achieved through ring-closing metathesis or the allylation of homoallylic alcohols followed by cyclization, is a key focus for organic chemists. rsc.org

Definitional Considerations: Distinguishing this compound from Related Isomers and Analogues

To fully appreciate the chemical identity of this compound, it is crucial to distinguish it from its isomers and analogues. Isomers are molecules that have the same molecular formula but different arrangements of atoms. A key isomer is 2-Heptyl-2,3-dihydrofuran , where the double bond is located between carbons 2 and 3. This seemingly small difference in the position of the double bond significantly impacts the molecule's reactivity. For instance, studies on the adsorption and reactivity of 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran (B41785) on a palladium surface have shown that their behavior differs, highlighting the influence of the double bond's position relative to the ether oxygen.

Another important related compound is 2-Heptylfuran (B1666270) , which is the fully aromatic analogue of this compound. The furan (B31954) ring's aromaticity imparts distinct chemical stability and reactivity compared to its dihydro counterpart.

The table below outlines the key structural differences between this compound and its selected isomers and analogues.

Compound NameMolecular FormulaKey Structural Feature
This compound C₁₁H₂₀ODouble bond between C3 and C4
2-Heptyl-2,3-dihydrofuran C₁₁H₂₀ODouble bond between C2 and C3
2-Heptylfuran C₁₁H₁₈OAromatic furan ring
Tetrahydrofuran (B95107) C₄H₈OSaturated five-membered oxygen heterocycle
2,5-Dihydrofuran C₄H₆OParent dihydrofuran ring with no alkyl substituent

While specific physicochemical and detailed spectroscopic data for this compound are not extensively documented in publicly available literature, properties can be inferred from its constituent parts and related compounds. The heptyl chain will contribute to a lower volatility and higher lipophilicity compared to the parent 2,5-dihydrofuran. The physical properties of the closely related 2-heptylfuran are provided below for context.

Physicochemical Properties of 2-Heptylfuran

Property Value
Molecular Weight 166.26 g/mol nist.gov
Boiling Point 209-210 °C at 760 mmHg thegoodscentscompany.com
Specific Gravity 0.860-0.866 at 25 °C thegoodscentscompany.com

| Refractive Index | 1.446-1.452 at 20 °C thegoodscentscompany.com |

Spectroscopic analysis would be essential for the definitive identification of this compound. The expected signals in its NMR and IR spectra would be a combination of those characteristic for a 2,5-dihydrofuran ring and a heptyl group. For instance, the ¹H NMR spectrum of the parent 2,5-dihydrofuran shows characteristic signals for the olefinic protons around 5.89 ppm and the methylene (B1212753) protons adjacent to the oxygen at approximately 4.63 ppm. chemicalbook.com The ¹H NMR spectrum of this compound would be expected to show these signals, along with additional signals corresponding to the heptyl chain. Similarly, the ¹³C NMR and mass spectra would exhibit features of both the dihydrofuran ring and the heptyl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74306-23-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-heptyl-2,5-dihydrofuran

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9,11H,2-6,8,10H2,1H3

InChI Key

MOXBDBXDKFGQMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C=CCO1

Origin of Product

United States

Synthetic Methodologies for 2 Heptyl 2,5 Dihydrofuran and Allied Systems

Strategies for the Construction of the 2,5-Dihydrofuran (B41785) Core Structure

The formation of the 2,5-dihydrofuran ring system can be achieved through various synthetic routes. A direct approach to synthesizing 2-heptyl-4,5-dihydrofuran involves the metallation of 2,3-dihydrofuran (B140613) followed by alkylation with an alkyl halide. orgsyn.org This method provides a straightforward pathway to 2-substituted dihydrofurans. The resulting enol ether can then be hydrolyzed and oxidized to afford other functionalized compounds. orgsyn.org

Transition Metal-Catalyzed Cyclizations and Coupling Reactions for Dihydrofuran Scaffolds

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of dihydrofuran rings, enabling high levels of control over selectivity and functional group tolerance. nih.govthieme-connect.de Metals such as palladium, gold, and ruthenium are frequently employed to catalyze a range of cyclization and coupling reactions that lead to the desired heterocyclic products. acs.orgnih.govrsc.orgkaust.edu.sa

The palladium-catalyzed Mizoroki-Heck reaction is a well-established method for carbon-carbon bond formation and has been successfully applied to the synthesis of dihydrofurans. acs.orgrsc.org Asymmetric variants of this reaction are particularly valuable for constructing chiral centers. For instance, the palladium-catalyzed asymmetric intermolecular Mizoroki-Heck reaction has been developed to create a chiral quaternary carbon center, yielding 2,2-disubstituted 2,5-dihydrofurans in high yields and with excellent enantioselectivity. rsc.orgrsc.orgresearchgate.net These products can be further converted to butenolides while retaining their enantiopurity. rsc.orgresearchgate.net The choice of chiral ligands, such as chiral diphosphines, phosphinamides, and bisphosphine oxides, is crucial for achieving high enantioselectivity. acs.orgresearchgate.netorganic-chemistry.org The reaction conditions, including the use of specific solvents and additives, also play a significant role in the reaction's success. researchgate.netorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Asymmetric Mizoroki-Heck Reactions for Dihydrofuran Synthesis

Olefin Substrate Aryl/Vinyl Partner Catalyst System Product Yield (%) Enantiomeric Excess (ee %) Reference
2,2-Diethyl-2,3-dihydrofuran Phenyl triflate Pd(OAc)₂, Chiral Ligand 2,2-Diethyl-5-phenyl-2,5-dihydrofuran - 94 acs.org
2,2-Diethyl-2,3-dihydrofuran Cyclohexenyl triflate Pd(OAc)₂, Chiral Ligand 2,2-Diethyl-5-cyclohexenyl-2,5-dihydrofuran - 93 acs.org
2,2-Disubstituted-2,3-dihydrofuran Aryl triflate Pd(dba)₂, Chiral Ligand 2,2-Disubstituted-2,5-dihydrofuran High Excellent rsc.orgrsc.org
2,3-Dihydrofuran Aryl/Vinyl bromides Pd Catalyst, Bisphosphine oxide ligand 2-Substituted-2,5-dihydrofuran - High researchgate.netorganic-chemistry.org

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the synthesis of dihydrofurans through cycloaddition and cycloisomerization reactions of alkynol-based compounds. mdpi.comscispace.com These reactions often proceed under mild conditions with high efficiency and stereocontrol. thieme-connect.demdpi.com For example, the gold(I)-catalyzed tandem cycloisomerization/[4+2] cycloaddition of alkynols can construct complex molecules containing the dihydrofuran moiety. nih.gov Gold(III) chloride can catalyze the cyclization of functionalized α-hydroxyallenes to produce the corresponding 2,5-dihydrofurans, often with complete transfer of chirality from the allene (B1206475) axis to the new stereocenter. thieme-connect.deorganic-chemistry.org The use of ionic liquids as the reaction medium can facilitate catalyst recycling. beilstein-journals.orgresearchgate.net

Table 2: Gold-Catalyzed Synthesis of 2,5-Dihydrofurans

Substrate Catalyst Reaction Type Product Yield Stereoselectivity Reference
Phenyl alkynol and isochromanone acetal [(SPhos)AuNCMe]SbF₆ Cycloisomerization/Cycloaddition Neonectrolide analog 92% 5.5:1 dr nih.gov
α-Hydroxyallenes AuCl₃ Cycloisomerization 2,5-Dihydrofurans Good to excellent Complete chirality transfer thieme-connect.deorganic-chemistry.org
Hydroxyallenic esters Ph₃PAuCl/AgOTf Intramolecular Hydroalkoxylation 2-Alkyl/aryl-3-ethoxycarbonyl-2,5-dihydrofurans Good to excellent - beilstein-journals.org
α-Diazoesters and propargyl alcohols Gold(I) catalyst Formal [4+1] cycloaddition 2,5-Dihydrofurans - - organic-chemistry.org

The intramolecular hydroalkoxylation of allenes and alkynes is an atom-economical method for constructing oxygen-containing heterocycles, including 2,5-dihydrofurans. kaust.edu.sabeilstein-journals.org This reaction can be catalyzed by various transition metals, including gold and iron. kaust.edu.sabeilstein-journals.org For instance, a stable iron catalyst has been shown to effectively catalyze the intramolecular hydroalkoxylation of α-allenic alcohols to yield 2,3-dihydrofurans under mild conditions. kaust.edu.sa Gold catalysts, such as a combination of Ph₃PAuCl and AgOTf, can selectively produce 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans from hydroxyallenic esters via a 5-endo cyclization. beilstein-journals.org Silver catalysts have also been employed for the cyclization of allenylcarbinols to afford 2,5-dihydrofurans. acs.orgacs.org

Ring-closing metathesis (RCM) is a powerful and widely used strategy for the synthesis of cyclic compounds, including 2,5-dihydrofurans. rsc.orgwikipedia.orgkribb.re.kr This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a molecule, leading to ring formation. rsc.orgorganic-chemistry.org The synthesis of 2,5-dihydrofurans via RCM often starts with the construction of a diene precursor, which can be achieved through methods like C-vinylation and O-allylation of aldehydes or ketones. rsc.org A key challenge in some RCM reactions is the potential for isomerization of the newly formed double bond. wikipedia.orgchemeurope.com However, this can often be suppressed by using specific additives, such as 1,4-benzoquinone, which are capable of removing the ruthenium hydride species responsible for isomerization. chemeurope.com This allows for the selective formation of the desired 2,5-dihydrofuran isomer over the 2,3-dihydrofuran isomer. wikipedia.orgchemeurope.com

The regioselective Heck reaction provides a valuable method for the functionalization of dihydrofurans. By controlling the reaction conditions and catalyst system, it is possible to direct the addition of an aryl or vinyl group to a specific position on the dihydrofuran ring. acs.orgrsc.orgnih.govacs.org For example, a palladium-catalyzed regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts can afford 2-aryl-2,5-dihydrofurans in good yields. organic-chemistry.orgnih.govacs.org In contrast, the reaction with aryl iodides under similar catalytic conditions can lead to 2-aryl-2,3-dihydrofurans. organic-chemistry.orgnih.govacs.org The choice of ligand and palladium precursor can significantly influence the regioselectivity and efficiency of the reaction. acs.orgrsc.orgnih.gov Heterogeneous catalysts, such as palladium nanoparticles immobilized on DNA-modified multi-walled carbon nanotubes, have also been developed for the regioselective Heck reaction of aryl iodides with 2,3-dihydrofuran, offering the advantage of catalyst recyclability. rsc.org

Dehydration and Rearrangement Processes for 2,5-Dihydrofuran Formation

The formation of the 2,5-dihydrofuran scaffold can be accomplished through several classical organic reactions, primarily involving the dehydration of diol precursors. One established method is the dehydration of 1-butene-3,4-diol using a soluble mercury salt as a catalyst. evitachem.comgoogle.com This reaction is typically performed in a dissociating solvent at an elevated temperature (80°-120°C) and a controlled pH between 4 and 7. evitachem.comgoogle.com The presence of solid mercury(II) oxide is crucial as it helps maintain the optimal pH range by neutralizing acids that may form as byproducts, thereby preventing unwanted side reactions. google.com The continuous removal of the 2,5-dihydrofuran product by distillation as it forms is often employed to drive the equilibrium and prevent further reactions like oxidation. evitachem.com

Another synthetic route involves the acid-catalyzed dehydration of 2-butene-1,4-diol. google.com This conversion can be carried out in either a liquid or vapor phase using heterogeneous or homogeneous acid catalysts such as aluminum oxide, montmorillonite, or sulfuric acid. google.com Additionally, the rearrangement of vinyl oxiranes serves as an alternative pathway to the 2,5-dihydrofuran ring system, utilizing specific catalysts to facilitate the transformation. evitachem.com

Table 1: Summary of Dehydration Conditions for 2,5-Dihydrofuran Synthesis
Starting MaterialCatalyst/ReagentKey ConditionsReference
1-Butene-3,4-diolSoluble mercury salt (e.g., HgSO₄) with solid HgOpH 4-7; 80°-120°C; Distillative removal of product evitachem.comgoogle.com
2-Butene-1,4-diolAcidic catalyst (e.g., H₂SO₄, Al₂O₃)Liquid or vapor phase dehydration google.com
Vinyl OxiranesSpecific rearrangement catalystsCatalytic rearrangement evitachem.com

Electrochemical Approaches to Functionalized Dihydrofurans

Electrochemical synthesis has emerged as a sustainable and powerful strategy for constructing functionalized dihydrofurans. rsc.org These methods often avoid harsh reagents and offer unique pathways for functionalization.

A well-documented electrochemical method for functionalizing the furan (B31954) ring is anodic oxidation in the presence of an alcohol, which yields 2,5-dialkoxy-2,5-dihydrofurans. thieme-connect.comgoogle.com This process, known as the Clauson-Kaas reaction, can be performed electrochemically by oxidizing furan or its derivatives on an anode (such as platinum or graphite) in an alcoholic solution (e.g., methanol) containing a supporting electrolyte like ammonium (B1175870) bromide or sodium acetate (B1210297). thieme-connect.comroyalsocietypublishing.org

The reaction can also start from 2,5-dihydrofuran itself, which is electrochemically oxidized in an alkanol to produce the same 2,5-dialkoxylated products. google.com This is particularly advantageous from an industrial safety perspective, as 2,5-dihydrofuran is easier to handle than the highly volatile furan. google.com The mechanism involves the electrochemical generation of a reactive intermediate that is trapped by the alcohol solvent. The surprising regioselectivity, which introduces two alkoxy groups specifically at the 2- and 5-positions, makes this a valuable synthetic tool. google.com The process has been studied in detail, including the influence of reaction conditions on the cis/trans stereochemistry of the resulting products. royalsocietypublishing.org

Table 2: Electrochemical Synthesis of 2,5-Dialkoxy-2,5-dihydrofurans
Starting MaterialReagent/SolventElectrode MaterialProductReference
FuranMethanol (B129727), Ammonium BromidePlatinum2,5-Dimethoxy-2,5-dihydrofuran (B146672) thieme-connect.com
FuranAcetic Acid, Sodium AcetateReticulated Vitreous Carbon2,5-Diacetoxy-2,5-dihydrofuran royalsocietypublishing.org
2,5-DihydrofuranAlkanol (e.g., Methanol)Not specified2,5-Dialkoxy-2,5-dihydrofuran google.com

Electrochemical methods provide atom-economical and regioselective platforms for the direct functionalization of dihydrofurans. rsc.org For instance, an eco-friendly electrosynthetic approach for the intramolecular oxyselenylation of allyl-phenol derivatives has been developed, yielding selenyl-dihydrofurans in good to excellent yields. rsc.org This reaction proceeds in an undivided cell with platinum electrodes, demonstrating the precise control offered by electrochemistry. rsc.org

Furthermore, electrochemical strategies have been employed to assemble complex structures like tricyclic spiro dihydrofuran scaffolds through the reaction of aryl aldehydes and dimedone. scispace.com Multi-component radical cascade reactions initiated electrochemically can produce polysubstituted 2,5-dihydrofuran-fused spiropyrimidines with high regioselectivity. bohrium.com These advanced methods highlight the capacity of electrochemical synthesis to control the exact placement of functional groups, enabling the creation of highly functionalized and structurally diverse dihydrofuran systems. acs.org

Alkylation Strategies for Dihydrofuran Systems

The introduction of alkyl chains, such as a heptyl group, onto the dihydrofuran ring is a key step in synthesizing the target compound. This is typically achieved through metallation followed by reaction with an appropriate alkylating agent.

Metallation and Alkylation of Dihydrofurans to Yield Alkyl-Substituted Derivatives

A direct and effective method for synthesizing 2-alkyl-substituted dihydrofurans involves the metallation of a dihydrofuran precursor followed by alkylation. orgsyn.org Specifically, 2-heptyl-4,5-dihydrofuran can be prepared by treating 2,3-dihydrofuran with a strong base like sec-butyllithium (B1581126) in a dry tetrahydrofuran (B95107) (THF) solvent at low temperatures (-78°C). orgsyn.org This step generates a lithiated dihydrofuran intermediate. Subsequent reaction of this intermediate with an alkyl halide, such as 1-iodoheptane, at the same low temperature results in the formation of the desired 2-heptyl-substituted dihydrofuran. orgsyn.org The procedure is efficient, affording the crude product in quantitative yield, which can be used in subsequent steps without extensive purification. orgsyn.org

Table 3: Synthesis of 2-Heptyl-4,5-dihydrofuran via Metallation-Alkylation
StepStarting MaterialReagentSolventTemperatureProductReference
1 (Metallation)2,3-Dihydrofuransec-ButyllithiumTetrahydrofuran (THF)-78°CLithiated dihydrofuran intermediate orgsyn.org
2 (Alkylation)Lithiated dihydrofuran1-IodoheptaneTetrahydrofuran (THF)-78°C2-Heptyl-4,5-dihydrofuran orgsyn.org

Scope and Limitations of Alkyl Halide Reactivity in Dihydrofuran Functionalization

The success of the alkylation step is highly dependent on the nature of the alkyl halide used. In the metallation-alkylation of dihydrofuran, there is a significant difference in reactivity among alkyl halides. Alkyl iodides are the most reactive and preferred electrophiles for this transformation. orgsyn.orgmsu.edu In contrast, alkyl bromides are reported to be much less reactive in this specific reaction. orgsyn.org This reactivity trend (I > Br > Cl) is consistent with general principles of nucleophilic substitution, reflecting both the decreasing strength of the carbon-halogen bond down the group and the increasing stability of the halide anion as a leaving group. msu.edu

The structure of the alkyl group also imposes limitations. Steric hindrance can significantly decrease the rate of substitution. For instance, β-alkyl substitution on the alkyl halide, such as in neopentyl bromide, can render the compound unreactive towards substitution. msu.edu While catalytic methods like Heck-type reactions can couple alkyl halides with dihydrofuran, these reactions also have their own scope and limitations, often requiring specific ligands and conditions, with reactivity influenced by the nature of the alkyl halide and the substitution pattern of the olefin. nih.gov In reactions involving organozinc reagents with substituted dihydrofurans, the type of carbon ligand on the zinc (e.g., alkyl vs. aryl) can lead to completely different reaction pathways, with alkyl zinc halides sometimes promoting reductive desulfonation instead of the desired alkylation. researchgate.net This underscores the need to carefully select the alkylating agent and reaction conditions to achieve the desired 2-alkyl-2,5-dihydrofuran product.

Table of Mentioned Compounds

Table 4: List of Chemical Compounds
Compound NameRole/Type
2-Heptyl-2,5-dihydrofuranTarget Compound
2,5-DihydrofuranCore Structure / Precursor
1-Butene-3,4-diolStarting Material
2-Butene-1,4-diolStarting Material
Vinyl OxiranesStarting Material
Mercury(II) oxideReagent
2,5-Dialkoxy-2,5-dihydrofuransFunctionalized Derivative
FuranStarting Material
Ammonium bromideElectrolyte
Sodium acetateElectrolyte
Selenyl-dihydrofuransFunctionalized Derivative
Spiro dihydrofuransFunctionalized Derivative
2,3-DihydrofuranPrecursor
sec-ButyllithiumReagent (Base)
Tetrahydrofuran (THF)Solvent
1-IodoheptaneReagent (Alkylating Agent)
Neopentyl bromideExample Alkyl Halide

Stereocontrolled Alkylation Methods for Chiral Dihydrofuran Analogues

The synthesis of enantiomerically pure or enriched dihydrofurans is critical for the total synthesis of chiral natural products. Stereocontrolled alkylation of a prochiral dihydrofuranone (lactone) precursor is a powerful and direct method for installing a desired alkyl group, such as heptyl, at the C-2 position with high diastereoselectivity.

The general strategy involves the deprotonation of a suitable γ-lactone substrate using a strong, non-nucleophilic base to generate a planar enolate intermediate. The subsequent introduction of an alkylating agent (e.g., heptyl bromide) allows the alkyl group to add to the enolate. The stereochemical outcome of this addition is governed by the steric environment of the enolate, which can be influenced by a pre-existing stereocenter on the lactone ring or by a removable chiral auxiliary.

A common approach utilizes a dihydrofuranone scaffold that already contains a chiral center, often at the C-4 or C-5 position. For instance, a lactone derived from a chiral pool starting material like glutamic acid or a chiral hydroxy acid can be employed. When this chiral lactone is deprotonated with a base such as lithium diisopropylamide (LDA), the resulting lithium enolate is formed. The resident stereocenter directs the incoming electrophile (heptyl bromide) to the less sterically hindered face of the enolate, leading to the formation of one diastereomer in preference to the other. The efficiency of this facial selection is typically high, often resulting in excellent diastereomeric excess (d.e.).

The key parameters influencing the stereoselectivity of this alkylation are summarized in the table below.

Table 1: Key Parameters in Diastereoselective Alkylation of γ-Lactone Enolates

ParameterRole in StereocontrolCommon Examples
Base Forms the enolate; its counterion (e.g., Li⁺) can chelate and influence geometry.Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS)
Substrate Contains the directing chiral center or auxiliary that dictates the facial bias of alkylation.Lactones derived from chiral hydroxy acids; Butyrolactones with chiral auxiliaries.
Electrophile The alkyl group being introduced; its reactivity and size can impact the reaction rate.Heptyl bromide, Heptyl iodide, Heptyl triflate
Solvent Influences enolate aggregation and reactivity.Tetrahydrofuran (THF), Diethyl ether
Temperature Lower temperatures (e.g., -78 °C) are crucial to prevent enolate equilibration and side reactions, maximizing stereoselectivity.-78 °C to -40 °C

This method provides a reliable and convergent route to chiral 2-alkyl-dihydrofuranones, which can then be further transformed into this compound through selective reduction of the carbonyl group.

Synthesis of this compound Derivatives and Lactone Analogues

The synthesis of derivatives related to this compound, especially the corresponding oxidized lactone forms (butenolides), is a well-established area of organic synthesis. These butenolides are not only valuable synthetic intermediates but also represent a class of compounds with their own biological relevance.

Synthetic Routes to Heptyl-Substituted Dihydrofuranones (Butenolides)

Heptyl-substituted butenolides, such as 5-heptyl-2(5H)-furanone, are key analogues and precursors. Several distinct synthetic strategies have been developed for their preparation.

Oxidation of 2-Heptylfuran (B1666270): One of the most direct methods involves the selective oxidation of commercially available or readily synthesized 2-heptylfuran. The furan ring is susceptible to oxidation by various reagents, leading to the formation of the butenolide ring system. A common and effective method is photo-oxidation, which utilizes singlet oxygen (¹O₂) generated from oxygen and a sensitizer (B1316253) (e.g., Rose Bengal) under light irradiation. This process proceeds through a [4+2] cycloaddition to form an endoperoxide, which subsequently rearranges to yield the desired 5-heptyl-2(5H)-furanone. Alternatively, chemical oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can achieve a similar transformation.

Lactonization of γ-Keto Acids: A classical and highly versatile approach is the synthesis and subsequent cyclization of a γ-keto acid. For the synthesis of a heptyl-substituted butenolide, the required precursor is 4-oxododecanoic acid. This keto acid can be prepared through various C-C bond-forming reactions. Once obtained, the 4-oxo group is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting γ-hydroxy acid is often unstable and, upon treatment with an acid catalyst (e.g., p-toluenesulfonic acid) or simply upon heating, undergoes intramolecular esterification (lactonization) to furnish the butenolide product. Concurrently, the elements of water are eliminated to form the double bond.

Condensation and Cyclization Routes: Modern synthetic methods often rely on condensation reactions. For example, the reaction between octanal (B89490) (an eight-carbon aldehyde) and the anion of a phosphonate (B1237965) ester, such as diethyl (2-oxo-tetrahydrofuran-3-yl)phosphonate, in a Horner-Wadsworth-Emmons (HWE) reaction can construct the butenolide scaffold. The reaction forms an exocyclic double bond, which then isomerizes into the more stable endocyclic position to yield the final product. Another route involves the condensation of octanal with glyoxylic acid, followed by a series of transformations to build the lactone ring.

The table below provides a comparative summary of these synthetic routes.

Table 2: Summary of Synthetic Routes to Heptyl-Substituted Butenolides

Synthetic RouteKey Starting MaterialsCore Reagents / ConditionsProduct Example
Furan Oxidation 2-Heptylfuran, OxygenSensitizer (e.g., Rose Bengal), Light (hν)5-Heptyl-2(5H)-furanone
Lactonization 4-Oxododecanoic acid1. NaBH₄ (reduction)2. Acid catalyst (e.g., PTSA), Heat (cyclization/dehydration)5-Heptyl-2(5H)-furanone
Condensation (HWE) Octanal, Diethyl (2-oxo-tetrahydrofuran-3-yl)phosphonateStrong base (e.g., NaH), THF5-Heptylidene-dihydrofuran-2(3H)-one (isomerizes)
Addition-Cyclization Heptylmagnesium bromide, Mucochloric acidGrignard reaction conditions, followed by reduction (e.g., with Zinc dust)5-Heptyl-2(5H)-furanone

Preparation of Complex Molecules Containing the this compound Substructure

The this compound motif is a characteristic feature of numerous complex natural products, most notably the Annonaceous acetogenins (B1209576). The total synthesis of these molecules represents a significant challenge and has driven the development of sophisticated methodologies for constructing the substituted dihydrofuran ring within a larger molecular framework.

In the context of total synthesis, the dihydrofuran ring is rarely pre-formed and added. Instead, it is typically constructed from an acyclic precursor at a strategic point in the synthetic sequence. A prominent example is found in synthetic approaches toward acetogenins like Uvaricin.

A powerful strategy involves an intramolecular cyclization-etherification reaction. The synthesis begins by assembling a long-chain polyol precursor containing appropriately positioned hydroxyl groups and a leaving group. For instance, an acyclic chain with hydroxyl groups at positions destined to become C-2 and C-5 of the furan ring is synthesized. One of these hydroxyls (e.g., the one at C-5) is induced to act as a nucleophile, attacking an electrophilic center at C-2 (e.g., a carbon bearing an epoxide or a good leaving group like a tosylate).

This key Sₙ2-type cyclization forges the C-O-C ether linkage and establishes the five-membered ring. The stereochemistry of the substituents on the ring is meticulously controlled by the stereocenters established in the acyclic precursor, often through substrate-controlled reactions or the use of asymmetric catalysis (e.g., Sharpless asymmetric epoxidation or dihydroxylation) in earlier steps. The heptyl group is typically installed early in the synthesis and is carried through the reaction sequence. The final step to generate the 2,5-dihydrofuran moiety from the resulting tetrahydrofuran (THF) ring, if necessary, involves a controlled elimination reaction. This advanced application underscores the importance of robust and stereoselective methods for accessing the this compound substructure in the pursuit of complex molecule synthesis.

Chemical Reactivity, Transformations, and Mechanistic Studies

Reactivity of the 2,5-Dihydrofuran (B41785) Ring System

The 2,5-dihydrofuran ring is a versatile heterocyclic scaffold. Unlike its aromatic counterpart, furan (B31954), the non-aromatic nature of the dihydrofuran ring and the presence of a strained C=C double bond make it susceptible to a variety of addition and ring-opening reactions. The presence of the heptyl group at the C2 position introduces steric and electronic effects that modulate this inherent reactivity.

The double bond in the 2,5-dihydrofuran ring serves as a primary site for chemical modifications through addition reactions.

Electrophilic Additions: The double bond in 2,5-dihydrofurans is nucleophilic and readily undergoes electrophilic attack. The ethyl group in the related 2-ethyl-2,5-dimethoxy-2,5-dihydrofuran (B14402345) has been noted to increase steric hindrance, which can direct incoming electrophiles to the C3 and C4 positions of the ring. It is expected that the larger heptyl group in 2-Heptyl-2,5-dihydrofuran would exert a more significant steric influence, similarly guiding the regioselectivity of electrophilic additions. Electrophilic cyclization reactions are a known pathway for functionalized allenes to form phosphorylated 2,5-dihydrofurans, highlighting the susceptibility of the forming double bond to electrophilic attack. researchgate.net

Nucleophilic Additions: While direct nucleophilic attack on the unactivated double bond is uncommon, the 2,5-dihydrofuran system can be activated to accept nucleophiles. digitellinc.com Transition metal catalysis, for instance, can facilitate nucleophilic additions. Palladium silyl (B83357) cations have been studied for their ability to activate five-membered cyclic allylic ethers like 2,5-dihydrofuran, enabling ring-opening and subsequent reaction with silyl nucleophiles. digitellinc.com The presence of the double bond provides a "handle" for reactivity with transition metals, overcoming the inherent stability of the five-membered ether ring which typically limits its reactivity with nucleophiles. digitellinc.com

The strained ether ring of 2,5-dihydrofuran derivatives can be opened under various conditions, leading to valuable acyclic intermediates.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the ether oxygen can be protonated, initiating a ring-opening cascade. acs.org For instance, 2,5-dimethoxy-2,5-dihydrofuran (B146672) undergoes acid-catalyzed ring-opening in the presence of sulfuric acid in methanol (B129727) to yield 1,1,4,4-tetramethoxybutene. This highlights a general pathway where the ring opens to form a stabilized carbocation, which is then trapped by a nucleophile.

Metal-Catalyzed Ring-Opening: Transition metal catalysts are effective in promoting the ring-opening of 2,5-dihydrofurans. Cobalt catalysts, in particular, facilitate highly enantioselective ring-opening reactions. nih.gov The proposed mechanism involves the generation of a cobalt vinylidene species that adds to the dihydrofuran's double bond in a [2+2]-cycloaddition. nih.gov Subsequent outer-sphere β-O elimination, assisted by a Lewis acid, leads to the ring-opened acyclic product. nih.gov This method is notable as it overcomes the challenge of C-O bond activation in unstrained rings. nih.gov Similarly, Lewis acid-catalyzed intramolecular ring-opening benzannulations have been developed for 5-(indolyl)-2,3-dihydrofuran acetals, demonstrating a pathway to complex carbazole (B46965) structures. mdpi.com

The conversion of this compound to its corresponding furan derivative, 2-Heptylfuran (B1666270), is an oxidative dehydrogenation process that restores aromaticity.

Biocatalytic Aromatization: An environmentally benign method for this transformation utilizes a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system. acs.orgkcl.ac.uksci-hub.se This chemo-enzymatic approach has been shown to convert a variety of 2,5-dihydrofurans to their corresponding furans in moderate to high yields under mild conditions. acs.orgsci-hub.seresearchgate.net The proposed mechanism involves the laccase-catalyzed oxidation of the ether bond, forming an oxonium intermediate that tautomerizes to the stable aromatic furan. acs.orgsci-hub.se

Chemical and Thermal Dehydrogenation: Aromatization can also be achieved through chemical oxidation or thermal processes. Traditional methods include the use of stoichiometric oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). sci-hub.seresearchgate.net Furthermore, studies on the thermal decomposition of 2,5-dihydrofuran have shown that it yields hydrogen and furan as the sole products via a first-order homogeneous process. researchgate.net On metal surfaces such as Pd(111), 2,5-dihydrofuran undergoes dehydrogenation to form furan at temperatures above 300 K. researchgate.net Computational studies have investigated the energy barriers for the dehydrogenation of 2,5-dihydrofuran, providing insight into the transition state structures involved in the elimination of molecular hydrogen. researchgate.nettandfonline.com

Table 1: Comparison of Aromatization Methods for 2,5-Dihydrofurans

MethodCatalyst/ReagentKey FeaturesReference
Chemo-enzymaticTrametes versicolor laccase/TEMPOMild reaction conditions (30 °C, air atmosphere); environmentally friendly. acs.org, sci-hub.se
Chemical OxidationDDQ, tBuOOHRequires stoichiometric amounts of chemical oxidants; may require higher temperatures. sci-hub.se, researchgate.net
Thermal DecompositionHeat (342-409 °C)Homogeneous gas-phase reaction; produces furan and H₂. researchgate.net
Catalytic DehydrogenationPd(111) surfaceSurface-catalyzed reaction; occurs at elevated temperatures (>300 K). researchgate.net

Oxidation Chemistry of this compound

Beyond aromatization, the 2,5-dihydrofuran ring can undergo other oxidative transformations, leading to a variety of functionalized products.

The oxidation can be directed at either the double bond or the carbon atoms adjacent to the ring oxygen.

Electrochemical Oxidation: An attractive method for oxidizing the furanoid ring is through electrochemistry, which avoids the use of toxic heavy metal reagents. royalsocietypublishing.org The electrochemical oxidation of furan in the presence of acetate (B1210297) leads to the formation of 2,5-diacetoxy-2,5-dihydrofuran. royalsocietypublishing.org The mechanism involves an initial one-electron oxidation to a radical cation, followed by the addition of a nucleophile (acetate). A second, more facile oxidation generates a cation that is trapped by a second nucleophile. royalsocietypublishing.org This process converts the furan ring into a functionalized dihydrofuran system.

Singlet Oxygen Oxidation: The reaction of substituted furans with singlet oxygen is a well-established method that typically proceeds through a [4+2] cycloaddition to form an endoperoxide intermediate. This intermediate can then be rearranged to yield products such as 5-hydroxy-2(5H)-furanones. acs.org This pathway represents a powerful tool for introducing specific oxygen functionalities.

The nature of the final oxidized product depends on the oxidant and the reaction conditions used.

Hydroxyfuranones and Dicarbonyls: As mentioned, singlet oxygen oxidation can lead to 5-hydroxy-2(5H)-furanone derivatives. acs.org More aggressive oxidation can lead to the cleavage of the C-C double bond or the entire ring. The oxidation of the related 2-heptyl-4,5-dihydrofuran with aqueous chromic acid results in the hydrolysis of the enol ether and oxidation of the intermediate alcohol to form 4-ketoundecanoic acid, a ring-opened product. orgsyn.orgorgsyn.org

Oxidized Intermediates: During oxidation reactions, various intermediates are formed. In the electrochemical oxidation of furan, a radical cation is the initial key intermediate. royalsocietypublishing.org The subsequent addition of a nucleophile leads to a more stable radical which is then further oxidized to a cation, demonstrating a stepwise functionalization of the ring. royalsocietypublishing.org In the laccase/TEMPO-catalyzed aromatization, an oxonium ion is proposed as a key intermediate that precedes the final tautomerization to the aromatic furan product. acs.orgsci-hub.se

Unimolecular Decomposition and Thermal Stability of Alkyl-Substituted Dihydrofurans

The stability of the dihydrofuran ring and its substituents under thermal stress is critical for understanding its potential applications and reaction chemistry. The presence of the heptyl group at the C2 position influences the molecule's decomposition pathways compared to unsubstituted or smaller alkyl-substituted analogs.

The thermal decomposition of alkyl-substituted dihydrofurans is generally a complex process involving multiple competing pathways. researchgate.net Studies on related cyclic ethers, such as tetrahydrofuran (B95107) (THF) and smaller alkyl-furans, provide a framework for understanding the likely mechanisms for this compound. lu.seosti.gov The primary decomposition routes are initiated by bond scission, either at the C-H bonds, the C-O bonds within the ring, or the C-C bond of the alkyl substituent.

Key extrapolated decomposition mechanisms include:

Dehydrogenation : Research on 2-methyl-2,5-dihydrofuran (B108600) has shown that a primary unimolecular decomposition pathway involves the elimination of hydrogen to form the more stable aromatic compound, 2-methylfuran. rsc.org By analogy, this compound would be expected to undergo a similar transformation to yield 2-heptylfuran and hydrogen gas.

Ring-Opening Reactions : The cleavage of the dihydrofuran ring is a significant decomposition pathway. This can occur via two main routes:

C-O Bond Scission : Homolytic cleavage of a carbon-oxygen bond results in the formation of a diradical species. unizar.eswikipedia.org This intermediate can then undergo further rearrangement and fragmentation.

C-C Bond Scission : Cleavage of the C-C bond within the ring can also lead to ring-opening, forming unsaturated carbonyl compounds. unizar.es

H-Atom Transfer and Carbene Formation : Theoretical studies on 2,5-dimethylfuran (B142691) decomposition have highlighted the importance of hydrogen transfer reactions. researchgate.net An H-atom transfer can lead to the formation of a carbene intermediate, which subsequently rearranges to an acyclic ketone. This ketone can then decompose into smaller radical species. researchgate.net For this compound, H-transfer from the heptyl group or other ring positions could initiate similar pathways.

Side-Chain Fragmentation : The heptyl substituent itself can be a site of initial bond cleavage, particularly at higher temperatures. This would lead to the formation of a heptyl radical and a dihydrofuranyl radical, initiating a cascade of further decomposition reactions.

The competition between different decomposition pathways is governed by the activation energies of their respective transition states. preprints.org While specific energy barriers for this compound have not been documented, data from analogous systems provide insight into the likely dominant pathways.

Theoretical studies on the thermal decomposition of 5-methyl-2-ethylfuran indicate that H-addition reactions can be crucial in defining reaction pathways, leading to ring-opening and the formation of acyclic radicals. mdpi.com For instance, the addition of an H-atom to the C2 position (the same position as the heptyl group in the target molecule) can lead to a dihydrofuran-yl radical, which then undergoes β-scission of the O1-C2 bond. mdpi.com

The transition states for these reactions involve significant changes in geometry and electronic structure. For example, H-transfer reactions proceed through cyclic transition states, with the ring size influencing the energy barrier. osti.gov Ring-opening reactions via C-O scission involve the stretching of the bond to a critical length in the transition state, leading to a diradical intermediate.

Table 1: Extrapolated Key Reaction Pathways for the Decomposition of this compound
Reaction PathwayDescriptionKey IntermediatesPrimary Products (Postulated)Reference Analogs
DehydrogenationElimination of H₂ to form a stable aromatic furan ring.-2-Heptylfuran, H₂2-methyl-2,5-dihydrofuran rsc.org
Ring-Opening (C-O Scission)Homolytic cleavage of the ether linkage, forming a diradical.DiradicalsUnsaturated aldehydes, ketonesGeneral Cyclic Ethers unizar.eswikipedia.org
H-Transfer/Carbene PathwayIntramolecular H-atom transfer followed by rearrangement.Carbenes, Acyclic KetonesSmaller Radicals (e.g., CH₃CO), Hydrocarbon fragments2,5-dimethylfuran researchgate.net
Low-Temp OxidationReaction with O₂ involving radical chain mechanisms.Peroxy (ROȮ) and Hydroperoxy (Q̇OOH) radicalsHydroperoxides, CarbonylsTetrahydrofuran osti.govosti.gov

Stereochemical Evolution during Transformations

The C2 carbon of this compound is a chiral center, making the stereochemical course of its reactions a critical aspect of its chemistry. The synthesis and subsequent reactions of this compound can be controlled to favor specific stereoisomers.

The synthesis of enantiomerically enriched this compound relies on principles of chiral induction, where a chiral influence (catalyst, auxiliary, or reagent) directs the formation of one enantiomer over the other. sioc-journal.cn

Asymmetric Catalysis : A powerful strategy involves the use of chiral metal catalysts. For example, the asymmetric Heck reaction between a triflate and an alkyne, catalyzed by a palladium complex with a chiral ligand, can produce chiral allenes. These allenes can then be cyclized to form chiral 2,5-dihydrofurans with a high degree of chirality transfer. dicp.ac.cn Chiral PHOX ligands have also been designed for asymmetric arylation of 2,3-dihydrofuran (B140613), demonstrating the principle of using a chiral catalyst to control the stereochemical outcome. beilstein-journals.org

Organocatalysis : Chiral phosphines have been employed as organocatalysts in the enantioselective [1+4] annulation of Morita-Baylis-Hillman carbonates to generate optically active 2,3-dihydrofurans with excellent asymmetric induction (up to >99% ee). nih.govorganic-chemistry.org This methodology represents an efficient route to multifunctional chiral dihydrofurans.

Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemistry of a subsequent cyclization reaction to form the dihydrofuran ring. After the ring is formed, the auxiliary can be cleaved, yielding the enantiomerically enriched product.

These methods establish a stereocenter that can influence the stereochemical outcome of subsequent reactions, a process known as chiral transfer.

When a reaction creates a new stereocenter in a molecule that already contains one, the products can be diastereomers. Diastereoselective synthesis aims to control the reaction to produce one diastereomer preferentially. Numerous methods have been developed for the diastereoselective synthesis of substituted dihydrofurans, which are applicable to a target like this compound. nih.govnih.gov

Lewis Acid-Mediated Reactions : Titanium tetrachloride (TiCl₄) has been used to mediate tandem reactions between keto esters and dihydrofurans, leading to highly diastereoselective synthesis of complex tricyclic systems containing a dihydrofuran moiety. nih.gov

Base-Catalyzed Cascade Sequences : Lewis bases can catalyze one-pot cascade sequences to construct polysubstituted 2,3-dihydrofurans with high diastereoselectivity. nih.gov

Metal-Promoted Cyclizations : A silver(I) oxide/DBU-promoted [3+2] cyclization of alkynes and β-dicarbonyl compounds produces substituted dihydrofurans with moderate to excellent diastereoselectivity. thieme-connect.com The stereochemical outcome is influenced by steric hindrance in the transition state.

Table 2: Selected Methods for Diastereoselective Synthesis of Substituted Dihydrofurans
MethodCatalyst/ReagentReactantsKey FeaturesReference
Tandem ReactionTiCl₄Keto Esters, DihydrofuranForms fused tricyclic systems with three contiguous chiral centers; excellent diastereoselectivity. nih.gov
Cascade SequenceLewis BaseO-Alkenyl-Substituted CyanohydrinsOne-pot synthesis of polysubstituted 2,3-dihydrofurans with high diastereoselectivity. nih.gov
[3+2] CyclizationAg₂O / DBUAlkynes, β-Dicarbonyl CompoundsForms congested tri- or bicyclic systems; moderate to excellent diastereoselectivity. thieme-connect.com
Michael Addition-Alkylation-α-Bromochalcones, DimedoneConvenient, high-yield synthesis of annulated 2-acyl-2,3-dihydrofurans. researchgate.net
Ultrasonic/Nanoparticle CatalysisSiO₂ NanoparticlesAromatic Aldehydes, 4-Hydroxycoumarin, Pyridinium BromideEco-friendly, fast synthesis of trans-2,3-dihydrofuran derivatives. tandfonline.com

Natural Occurrence and Biosynthetic Pathways of 2 Heptyl 2,5 Dihydrofuran Analogues

Identification in Microbial Metabolites

Microorganisms are a rich source of structurally diverse secondary metabolites, including those containing dihydrofuran and related cyclic ether structures. Fungi and bacteria, in particular, have been found to produce a variety of these compounds.

The fungus Aspergillus flavus is well-known for producing a wide array of secondary metabolites. frontiersin.org While famously associated with aflatoxins, its genome contains at least 56 secondary metabolite gene clusters, many of which produce uncharacterized compounds. frontiersin.org Volatile organic compounds (VOCs) emitted by A. flavus include furan (B31954) derivatives, such as 2,3-dihydrofuran (B140613). rsc.orgresearchgate.net Some of these VOCs have been shown to influence the production of mycotoxins. rsc.org

Species of the genus Penicillium are also prolific producers of natural products containing dihydrofuran and tetrahydrofuran (B95107) rings. For instance, verrucosidins with a 2,5-dihydrofuran (B41785) ring have been isolated from marine-sediment-derived P. griseofulvum. mdpi.com Other examples include penirubenones and penirubenamides, which contain bis-tetrahydrofuran moieties, isolated from the marine-derived fungus Penicillium rubens. acs.org Additionally, new vermistatin (B192645) derivatives featuring a dihydrofuran fragment have been identified in Penicillium species. nih.gov The antifungal compound flufuran, isolated from Aspergillus flavus, is another example of a furan-containing natural product from this genus. researchgate.net

Table 1: Examples of Dihydrofuran-Containing Compounds from Fungi

Compound Class/NameProducing Organism(s)Structural FeatureReference(s)
VerrucosidinsPenicillium griseofulvum2,5-dihydrofuran ring mdpi.com
PenirubenonesPenicillium rubensbis-tetrahydrofuran acs.org
Vermistatin derivativesPenicillium spp.Dihydrofuran fragment nih.gov
FlufuranAspergillus flavusFuran ring researchgate.net
2,3-dihydrofuranAspergillus flavusDihydrofuran ring rsc.org

The bacterium Bacillus subtilis is known to synthesize a variety of bioactive secondary metabolites, including polyketides (PKs) and nonribosomal peptides (NRPs). sci-hub.senih.gov One notable product is bacillaene, a complex hybrid polyketide-nonribosomal peptide synthesized by a massive enzymatic megacomplex encoded by the pksX gene cluster. pnas.orgpnas.org While not a dihydrofuranone, its polyketide nature demonstrates the capability of B. subtilis to produce complex alkyl chains. More directly related, a type III polyketide synthase (PKS) in B. subtilis, named BpsA, has been shown to produce aliphatic polyketides, specifically triketide and tetraketide pyrones, using long-chain fatty acyl-coenzyme A (CoA) thioesters as starter units. nih.gov These alkylpyrones are structurally similar to dihydrofuranones, differing in the heterocyclic ring.

The genus Streptomyces is a well-known biofactory for secondary metabolites, producing approximately 80% of recognized microbial-derived natural products. banglajol.infonih.gov Their genomes often contain numerous biosynthetic gene clusters for polyketides. nih.govplos.orgnih.gov Several furan-containing natural products have been isolated from Streptomyces species. For example, furaquinocins are meroterpenoids produced by Streptomyces that feature a dihydrofuran ring system. escholarship.org More recently, a 2020 survey of novel secondary metabolites from this genus identified compounds named furamycins I–III and (±)-pratenone A from S. pratensis, which contain benzofuranone ring systems. mdpi.com The discovery of these compounds highlights the capacity of Streptomyces to synthesize complex molecules incorporating furan and its derivatives. researchgate.netmdpi.com

Table 2: Examples of Polyketide and Furan-Containing Metabolites from Bacteria

Compound/ClassProducing Organism(s)Biosynthetic ClassKey Structural FeatureReference(s)
BacillaeneBacillus subtilisHybrid PKS/NRPSConjugated polyene chains pnas.orgresearchgate.net
AlkylpyronesBacillus subtilisType III PKSAlkyl-substituted pyrone ring nih.gov
FuraquinocinsStreptomyces spp.Meroterpenoid (PKS-derived)Dihydrofuran ring system escholarship.org
FuramycinsStreptomyces pratensisPolyketideBenzofuranone ring system mdpi.com

Presence as Substructures in Plant-Derived Natural Products

Furan and dihydrofuran moieties are integral components of numerous plant-derived natural products, where they contribute to the structural diversity and biological activity of these compounds. nih.govresearchgate.netmdpi.com While a direct analogue of 2-heptyl-2,5-dihydrofuran may be uncommon, the core furanoid structure linked to alkyl or more complex carbon skeletons is found in various classes of plant metabolites.

For example, the furan ring is a defining feature of limonoids, a class of highly modified and bioactive tetranortriterpenoids found in citrus and other plants. acs.org The biosynthesis of this furan ring is a late-stage process involving several enzymatic steps. acs.org Another significant class is the benzofurans, which are widely distributed in the plant kingdom and exhibit a range of biological activities. rsc.org Natural products such as egonol, found in plants of the Styracaceae family, feature a benzofuran (B130515) skeleton. rsc.org The synthesis of these structures often involves complex cyclization reactions of phenolic precursors.

Postulated Biosynthetic Routes

The biosynthesis of alkyl-substituted cyclic ethers like this compound is believed to proceed through pathways that assemble and modify carbon chains, followed by enzymatic cyclization to form the ether ring.

The carbon backbones of many natural products, including those with long alkyl side chains, are often assembled by polyketide synthases (PKSs) or fatty acid synthases (FASs). sci-hub.senih.gov These enzymatic pathways utilize simple building blocks like acetyl-CoA and malonyl-CoA for iterative chain elongation. sci-hub.se

The polyketide pathway is exceptionally versatile. In contrast to fatty acid synthesis, which typically results in fully saturated chains, PKSs can introduce variability in the reduction steps, leading to a chain with a controlled pattern of keto, hydroxyl, and double bond functionalities. jst.go.jp This functionalized polyketide chain is a key precursor for subsequent cyclization reactions. In Bacillus subtilis, a type III PKS has been shown to utilize long-chain fatty acyl-CoAs as starter units to produce alkylpyrones, demonstrating a direct link between fatty acid metabolism and the synthesis of heterocyclic compounds. nih.gov Similarly, the biosynthesis of furan fatty acids in some bacteria begins with the modification of a pre-existing fatty acid chain from a phospholipid. nih.gov

The formation of cyclic ether rings, such as dihydrofurans, is a critical step in the biosynthesis of many natural products and is catalyzed by various types of enzymes. pnas.org These enzymatic reactions often involve the intramolecular cyclization of a linear precursor containing appropriately positioned hydroxyl and electrophilic or nucleophilic centers.

One common mechanism involves the intramolecular addition of a hydroxyl group to a double bond or an epoxide. For instance, the formation of tetrahydrofuran (THF) and pyran rings in the polyketide ionophore monensin (B1676710) is a key part of its biosynthesis. sci-hub.se Enzymes like cytochrome P450 monooxygenases can catalyze the hydroxylation of a carbon chain, setting the stage for a subsequent cyclization reaction to form the ether ring. escholarship.org In some cases, an enzyme catalyzes an intramolecular Michael-type addition to form the heterocyclic ring. researchgate.net The biosynthesis of furan rings in plant limonoids, for example, is a complex process that involves a carboxylesterase and other enzymes to facilitate the final ring formation. acs.org These enzymatic transformations ensure the high stereoselectivity and efficiency required to construct these complex natural product scaffolds. researchgate.net

Applications in Chemical Synthesis and Biological Systems Excluding Clinical Data

Role as Synthetic Intermediates and Synthons

The dihydrofuran ring is a versatile building block in organic synthesis. The double bond and the ether linkage provide two key points for functionalization, allowing for the construction of diverse molecular frameworks.

The 2,5-dihydrofuran (B41785) framework is a recognized precursor for generating saturated heterocyclic systems. A key transformation is the catalytic reduction of the carbon-oxygen bond within the ring. For instance, the specific catalytic reduction of the sterically hindered C-O bond in 2-heptyl-2,5-dihydrofuran has been a subject of study. This type of reduction converts the dihydrofuran ring into a functionalized, branched polyolefin structure, demonstrating its role as a synthon for complex hydrocarbon chains.

Furthermore, the reduction of furans is a common strategy for accessing dihydrofuran and tetrahydrofuran (B95107) derivatives. Brønsted acid-catalyzed reduction using silanes can selectively convert furans into 2,5-dihydrofurans. nih.gov This positions 2,5-dihydrofuran derivatives as key intermediates in the synthetic pathway from aromatic furans to fully saturated tetrahydrofuran rings, which are prevalent in many natural products. The ability to control the degree of reduction allows chemists to selectively produce either 2,5-dihydrofurans or, with stronger acids, proceed to the corresponding tetrahydrofurans. nih.gov

The dihydrofuran scaffold serves as a valuable precursor for other heterocyclic systems, notably γ-lactams. An established method involves the condensation of 2,5-dimethoxy-2,5-dihydrofuran (B146672) with various primary amines to yield unsaturated γ-lactams. thieme-connect.commanchester.ac.uk The necessary 2,5-dimethoxy-2,5-dihydrofuran intermediate can be prepared through the electrochemical oxidation of 2,5-dihydrofuran in the presence of an alcohol like methanol (B129727). google.com This two-step process illustrates a viable synthetic route from a simple dihydrofuran core, such as this compound, to the corresponding N-substituted lactam, a structural motif found in numerous pharmaceuticals and biologically active compounds. The reaction proceeds through an N-acyliminium ion precursor, highlighting the versatility of the dihydrofuran-derived intermediates. manchester.ac.uk

Additionally, the dihydrofuran ring is a foundational component for synthesizing various carbonyl compounds, including ketones. Unique 1-[2H,5H-dihydrofur-3-yl]ketones have been synthesized from propargylic nitroethers through intramolecular cycloadditions. nih.gov While not a direct synthesis of keto acids, the formation of these dihydrofuranyl ketones demonstrates the utility of the ring system as a scaffold for introducing complex carbonyl functionality. nih.gov

The 2,5-dihydrofuran ring is synthetically interconvertible with other important five-membered oxygen heterocycles, such as furanones and functionalized furans. The oxidation of furan (B31954) and its derivatives is a key method for producing valuable compounds like maleic acid and furanones. researchgate.netosi.lv For example, 5-hydroxy-2(5H)-furanone can be derived from the oxidation of furfural. wikipedia.org

A particularly useful transformation is the electrochemical oxidation of 2,5-dihydrofuran, which yields 2,5-dialkoxy-2,5-dihydrofurans. google.com These resulting compounds are stable and versatile intermediates that can be used in further synthetic manipulations. This process offers a way to introduce functionality at the 2- and 5-positions of the ring, effectively using the dihydrofuran as a masked carbonyl compound or as a precursor for other substituted furans. The ability to perform regioselective reactions, such as the Heck reaction with 2,3-dihydrofuran (B140613) to yield 2-aryl-2,5-dihydrofurans, further underscores the role of the dihydrofuran system as a key building block for more complex, functionalized heterocyclic derivatives. organic-chemistry.org

Bioactivity of Dihydrofuran-Containing Natural Products and Analogues

The dihydrofuran ring is a common structural motif in a wide array of natural products that exhibit significant biological activities. Although clinical data are excluded, in vitro studies have revealed the potential of these compounds in various therapeutic areas.

Numerous studies have highlighted the cytotoxic properties of compounds containing a dihydrofuran ring against various human cancer cell lines. Novel 2,3-dihydrofuran derivatives have been synthesized and screened for their in vitro cytotoxicity, with some compounds showing impressive activity against cell lines such as A549 (human alveolar adenocarcinoma), HeLa (cervical cancer), MDA-MB-231 (human breast adenocarcinoma), and MCF-7 (human breast adenocarcinoma). thieme-connect.comosi.lv

For example, certain synthetic 2,3-dihydrofuran derivatives displayed significant cytotoxic effects; compound 4ada was notably active against A549 and MDA-MB-231 cell lines, while analogue 4ala showed considerable activity against A549 and MCF-7 cells. thieme-connect.com Similarly, natural cembranoids isolated from the soft coral Sarcophyton cinereum, which feature a 2,5-dihydrofuran moiety, have demonstrated cytotoxicity. beilstein-journals.org Specifically, 16β-methoxyisosarcophytoxide showed moderate cytotoxicity against human small cell lung cancer (H1688) cells with an IC₅₀ value of 27.5 µM. beilstein-journals.org Analogues of the natural product Goniothalamin containing a dihydrofuranone (a close relative of dihydrofuran) structure also exhibited cytotoxicity against lymphoblastic leukemic T cells (Jurkat E6.1), with (Z)-Goniothalamin being the most active (IC₅₀ = 12 μM). researchgate.net Furthermore, synthetic analogues of the natural product preussin, which have a 2,5-disubstituted dihydrofuran-3-ol skeleton, were identified as highly cytotoxic against MCF-7 tumor cells, with IC₅₀ values in the low micromolar range (3–6 μM). osi.lv

Compound/Analogue ClassCancer Cell LineActivity (IC₅₀)Reference
2,3-Dihydrofuran derivative (4ada)A549 (Human Alveolar Adenocarcinoma)Significant Cytotoxicity thieme-connect.com
2,3-Dihydrofuran derivative (4ada)MDA-MB-231 (Human Breast Adenocarcinoma)Cytotoxic thieme-connect.com
2,3-Dihydrofuran derivative (4ala)A549 (Human Alveolar Adenocarcinoma)Significant Cytotoxicity thieme-connect.com
2,3-Dihydrofuran derivative (4aea)MCF-7 (Human Breast Adenocarcinoma)Cytotoxic thieme-connect.com
16β-methoxyisosarcophytoxideH1688 (Human Small Cell Lung Cancer)27.5 µM beilstein-journals.org
(Z)-GoniothalaminJurkat E6.1 (Lymphoblastic Leukemia)12 µM researchgate.net
Preussin AnaloguesMCF-7 (Human Breast Adenocarcinoma)3-6 µM osi.lv

The dihydrofuran scaffold is also integral to compounds with potent antimicrobial and antifungal properties. Synthetic 2,3-dihydrofuran derivatives have demonstrated promising in vitro antibacterial activity against a panel of microorganisms. thieme-connect.comosi.lv Certain compounds showed excellent activity against Staphylococcus aureus (MTCC 121) and good activity against Escherichia coli (MTCC 739) and Pseudomonas aeruginosa (MTCC 2453), with Minimum Inhibitory Concentration (MIC) values as low as 2.34 µg/mL. thieme-connect.com

Spiro-oxindole dihydrofuran derivatives have shown promising antibacterial activity against pathogenic strains like Vibrio cholerae, Escherichia coli, and Bacillus subtilis, with MIC values reported to be better than the standard antibiotic ampicillin. manchester.ac.uk Natural products and their analogues also feature prominently. Verrucosidins, a class of polyketides containing a 2,5-dihydrofuran ring isolated from fungi, exhibited inhibitory activity against aquatic pathogens such as Aeromonas hydrophilia with MIC values of 8 µg/mL. google.com Other derivatives from this class were active against Escherichia coli and Vibrio alginolyticus with MIC values ranging from 4 to 32 µg/mL. google.com Additionally, synthetic indole (B1671886) diketopiperazine alkaloids, which can be considered complex analogues, displayed broad-spectrum antimicrobial activity, with MIC values against Staphylococcus aureus and Escherichia coli as low as 0.94 µM (0.39 µg/mL). nih.gov

Compound/Analogue ClassTarget OrganismActivity (MIC)Reference
2,3-Dihydrofuran derivative (4ala)Staphylococcus aureus (MTCC 121)2.34 µg/mL thieme-connect.com
2,3-Dihydrofuran derivative (4ala)Escherichia coli (MTCC 739)2.34 µg/mL thieme-connect.com
2,3-Dihydrofuran derivative (4ala)Micrococcus luteus (MTCC 2470)18.75 µg/mL thieme-connect.com
Spiro-oxindole dihydrofuransVibrio cholerae, E. coli, B. subtilisBetter than Ampicillin manchester.ac.uk
Poloncosidins (Verrucosidin derivatives)Escherichia coli4-32 µg/mL google.com
Poloncosidins (Verrucosidin derivatives)Vibrio alginolyticus4-32 µg/mL google.com
Indole Diketopiperazine Alkaloid (3c)Staphylococcus aureus0.97 µM (0.39 µg/mL) nih.gov
Indole Diketopiperazine Alkaloid (3c)Escherichia coli1.94 µM (0.78 µg/mL) nih.gov

Enzyme Inhibitory Properties of Dihydrofuran Lactones

Dihydrofuran lactones, particularly derivatives of dihydrofuran-2(3H)-one, have been identified as a significant class of enzyme inhibitors. utripoli.edu.lynih.gov Research has demonstrated their potential to selectively inhibit various enzymes, which is a critical aspect of drug design and biochemical studies. researchgate.net

One area of focus has been the inhibition of alkaline phosphatases (APs), which are involved in processes like vascular calcification. researchgate.net Synthetic derivatives of 3-(3-arylprop-2-ynyl)dihydrofuran-2(3H)-ones have been screened for their inhibitory action against tissue non-specific alkaline phosphatase (TNAP). researchgate.net While many derivatives showed potent and selective inhibition of bovine TNAP (b-TNAP), some also exhibited non-selective inhibition of calf-intestinal AP (c-IAP). researchgate.net

Notably, the presence of certain structural features, such as multiple furan rings, was found to enhance the inhibitory activity towards b-TNAP. researchgate.net In contrast, another furan-containing derivative was identified as a potent inhibitor of c-IAP. researchgate.net This highlights the tunability of the dihydrofuran scaffold for achieving selective enzyme inhibition. Quantum chemical modeling has also been employed to study the inhibition mechanisms of enzymes like monoamine oxidase by dihydrofuranone and other heterocyclic compounds, focusing on the stability of the enzyme-inhibitor adduct. btu.edu.trtandfonline.com Furthermore, studies on halo enol lactones, including phenyl-substituted dihydrofuranones, have investigated their behavior as inactivators of serine proteases like α-chymotrypsin, noting that the position of the phenyl group is crucial for their inhibitory mechanism. nih.gov

Table 1: Inhibitory Activity of Selected Dihydrofuran-2(3H)-one Derivatives This table summarizes research findings on the enzyme inhibitory potential of specific dihydrofuran lactone compounds.

Compound TypeTarget EnzymeKey FindingReference
3-(3-Arylprop-2-ynyl)dihydrofuran-2(3H)-onesTissue Non-Specific Alkaline Phosphatase (b-TNAP)Identified as potent and selective inhibitors, potentially useful for studying vascular calcification. researchgate.netresearchgate.net
Furan-containing Dihydrofuran-2(3H)-oneCalf-Intestinal Alkaline Phosphatase (c-IAP)Found to be a potent inhibitor of c-IAP. researchgate.net
Phenyl-substituted (Iodomethylidene)dihydro-2-furanoneα-ChymotrypsinActed as a reversible, competitive inhibitor, unlike other regioisomers that were effective inactivators. nih.gov

Quorum Sensing Modulation by Dihydrofuran Derivatives

Dihydrofuran derivatives, specifically furanones, have emerged as significant modulators of bacterial quorum sensing (QS). uzh.ch Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors, making it a key target for antimicrobial strategies. researchgate.netnih.gov

Synthetic furanones, designed as analogs of natural N-acyl-homoserine lactones (AHLs), have demonstrated the ability to act as antagonists to QS in pathogenic bacteria like Pseudomonas aeruginosa. researchgate.netnih.govcam.ac.uk These compounds interfere with the binding of natural autoinducers to their cognate receptors, such as the LasR protein in P. aeruginosa, thereby inhibiting QS-controlled processes. researchgate.netnih.gov

Research has shown that synthetic analogs of (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate can inhibit both QS signaling and biofilm formation to a significant degree, with observed inhibition levels ranging from 20% to 90%. researchgate.net Halogenated furanones, inspired by compounds found in the marine red algae Delisea pulchra, have also been extensively synthesized and evaluated as QS inhibitors, showing remarkable activity in preventing biofilm formation. researchgate.netunipi.it This approach of "quorum quenching" is considered a promising anti-virulence strategy because it disrupts bacterial coordination without exerting direct pressure that leads to antibiotic resistance. nih.govresearchgate.net

Table 2: Quorum Sensing Inhibition by Dihydrofuran Derivatives This table outlines the role of furanone compounds in modulating bacterial quorum sensing.

Derivative ClassTarget OrganismMechanism of ActionObserved EffectReference
(5-Oxo-2,5-dihydrofuran-3-yl)methyl alkanoate AnalogsPseudomonas aeruginosaAntagonism of the LasR receptor, interfering with autoinducer binding.Inhibition of QS signaling and biofilm formation (20-90%). researchgate.net
Halogenated FuranonesPseudomonas aeruginosaInterference with QS signaling pathways.Potent inhibition of biofilm formation. researchgate.netunipi.it
General FuranonesChromobacterium violaceumAgonistic or antagonistic action on the QS system.Inhibition or activation of violacein (B1683560) production depending on structure and concentration. uzh.ch

Utilization in Chemical Biology and Materials Science

Incorporation into Fluorophore Compounds for Biological Probes

The dihydrofuran scaffold is a core component in a class of advanced fluorescent dyes used as biological probes. Specifically, the 2-dicyanomethylen-3-cyano-2,5-dihydrofuran (DCDHF) moiety serves as a potent electron-accepting unit in the design of donor-π-acceptor (D-π-A) fluorophores. google.comgoogle.com These compounds are engineered for high-performance applications, including single-molecule imaging and the detection of specific biological analytes. google.com

DCDHF-based fluorophores are characterized by their strong absorption, high fluorescence quantum yields, and photostability. google.com By conjugating the DCDHF acceptor with various electron-donating groups (such as amines) through a π-system linker, the photophysical properties of the resulting dye can be precisely tuned. google.com This structural flexibility allows for the creation of probes with emission spectra spanning the visible to the near-infrared (NIR) regions. nih.gov

These specialized fluorophores have been developed to create probes for detecting reactive sulfur species like hydrogen sulfide (B99878) (H₂S) in biological systems. nih.gov Furthermore, derivatives like 4,5,5-Trimethyl-2,5-dihydrofuran (TCF) are used as strong acceptor units to create fluorophores with large Stokes shifts and emission in the NIR range, which is advantageous for deep-tissue imaging. mdpi.com The ability to attach reactive groups, such as maleimide, to the DCDHF fluorophore enables the covalent labeling of biomolecules for detection and quantification. google.com

Table 3: Dihydrofuran-Based Fluorophore Applications This table highlights the use of the dihydrofuran scaffold in the development of fluorescent biological probes.

Dihydrofuran CoreFluorophore TypeApplicationKey FeatureReference
2-Dicyanomethylen-3-cyano-2,5-dihydrofuran (DCDHF)Donor-π-AcceptorSingle-molecule imaging, labeling of biomolecules.Strong electron acceptor; enables tunable photophysical properties. google.comgoogle.com
2-Dicyanomethylen-3-cyano-2,5-dihydrofuran (DCDHF)H₂S ProbeDetection of hydrogen sulfide in biological systems.Serves as the fluorescent reporter core. nih.gov
4,5,5-Trimethyl-2,5-dihydrofuran (TCF)Donor-π-AcceptorNIR fluorescent probes.Strong acceptor unit that facilitates large Stokes shifts and NIR emission. nih.govmdpi.com

Advanced Characterization Techniques for 2 Heptyl 2,5 Dihydrofuran

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in defining the precise atomic arrangement and connectivity within the 2-Heptyl-2,5-dihydrofuran molecule. These methods provide detailed insights into the carbon framework, the environment of each proton, the exact molecular formula, and the characteristic vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon skeleton and the chemical environment of protons in this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete structural map of the molecule can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the dihydrofuran ring and the heptyl side chain. The olefinic protons of the dihydrofuran ring are expected to appear in the downfield region, typically around 5.7-6.0 ppm, due to the deshielding effect of the double bond. The protons on the carbons adjacent to the oxygen atom (C2 and C5) would also show characteristic shifts. The single proton at the C2 position, being adjacent to both the oxygen and the heptyl group, would likely appear as a multiplet around 4.8-5.2 ppm. The protons of the heptyl chain would resonate in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. The olefinic carbons of the dihydrofuran ring are expected to have chemical shifts in the range of 125-135 ppm. The carbon atom at the C2 position, bonded to the oxygen and the heptyl group, would be found in the range of 80-90 ppm. The carbons of the heptyl chain will appear in the aliphatic region of the spectrum, typically between 14 and 40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Position¹H Chemical Shift (ppm, predicted)Multiplicity (predicted)¹³C Chemical Shift (ppm, predicted)
24.8 - 5.2m80 - 90
35.7 - 6.0m125 - 135
45.7 - 6.0m125 - 135
54.5 - 4.8m70 - 80
1' (Heptyl)1.5 - 1.7m35 - 40
2' (Heptyl)1.2 - 1.4m25 - 30
3' (Heptyl)1.2 - 1.4m28 - 33
4' (Heptyl)1.2 - 1.4m28 - 33
5' (Heptyl)1.2 - 1.4m22 - 27
6' (Heptyl)1.2 - 1.4m31 - 36
7' (Heptyl)0.8 - 1.0t13 - 15

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental composition can be determined.

The molecular formula of this compound is C₁₁H₂₀O. The theoretical exact mass of this compound can be calculated and compared with the experimentally determined value from HRMS. nih.govnih.govchemspider.comnist.gov The expected molecular ion peak [M]⁺ in the mass spectrum would confirm the molecular weight. Fragmentation patterns observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for similar compounds involve the loss of the alkyl chain or cleavage of the dihydrofuran ring.

High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₁H₂₀O
Theoretical Exact Mass168.15142 Da
Expected [M]⁺ Peak (m/z)168.1514

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C-O-C stretching vibration of the ether linkage within the dihydrofuran ring is anticipated in the region of 1050-1150 cm⁻¹. The C=C stretching vibration of the double bond in the ring would likely appear around 1650-1670 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the dihydrofuran ring would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds. The C=C double bond in the dihydrofuran ring is expected to show a strong signal in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl chain would also be prominent.

Predicted IR and Raman Vibrational Frequencies for this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850 - 29602850 - 2960Strong (IR), Strong (Raman)
=C-H Stretch3000 - 31003000 - 3100Medium (IR), Medium (Raman)
C=C Stretch1650 - 16701650 - 1670Medium (IR), Strong (Raman)
C-O-C Stretch1050 - 11501050 - 1150Strong (IR), Weak (Raman)

Advanced Crystallographic Analysis for Solid-State Structure (if applicable)

Advanced crystallographic analysis, such as X-ray crystallography, is the definitive method for determining the three-dimensional structure of a compound in the solid state. However, this technique is only applicable if the substance can be obtained as a suitable single crystal. Given that this compound is likely a liquid at room temperature, obtaining single crystals may be challenging. If crystallization at low temperatures is successful, X-ray diffraction would provide precise bond lengths, bond angles, and the conformation of the dihydrofuran ring and the heptyl side chain. As of now, no crystallographic data for this compound has been reported in the literature.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in complex mixtures. Gas chromatography (GC), often coupled with a mass spectrometer (MS), is particularly well-suited for the analysis of volatile compounds like this. gcms.czsepscience.comrestek.comnih.govrestek.com

Gas Chromatography (GC): In GC, the sample is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. The use of a high-resolution capillary column, such as one with a non-polar stationary phase, would be effective for separating this compound from potential impurities or isomers. nih.gov

Theoretical and Computational Studies on 2 Heptyl 2,5 Dihydrofuran

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the molecular properties of furan (B31954) derivatives. These computational methods provide insights into electron distribution, molecular geometry, and the energies of different conformations, which are crucial for predicting reactivity.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state electronic structure of molecules due to its favorable balance of accuracy and computational cost. For furan derivatives, DFT methods, such as B3LYP, are employed to optimize molecular geometries and calculate key properties that describe molecular reactivity. scirp.orgmdpi.com

Key electronic properties calculated using DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a determinant of the molecule's chemical stability and reactivity. als-journal.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for chemical reactions.

For 2-heptyl-2,5-dihydrofuran, DFT calculations would reveal how the long alkyl chain influences the electronic properties of the dihydrofuran ring. The electron-donating nature of the heptyl group would likely affect the charge distribution and orbital energies compared to simpler furans.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain precise calculations of molecular properties. mdpi.com

Studies on furan and its derivatives have utilized high-level ab initio calculations to:

Determine Accurate Geometries: These methods provide highly reliable predictions of bond lengths and angles. nih.gov

Calculate Spectroscopic Properties: Theoretical vibrational frequencies can be computed and compared with experimental infrared and Raman spectra to confirm molecular structures.

Investigate Aromaticity: While 2,5-dihydrofuran (B41785) is not aromatic, its parent compound, furan, is. Ab initio calculations help quantify the aromatic character of furan, which involves a lone pair of electrons from the oxygen atom participating in the π-system. wikipedia.org

For this compound, high-level ab initio calculations would provide benchmark data for its conformational analysis, exploring the various spatial arrangements of the flexible heptyl chain and their relative energies.

Computational Thermochemistry and Kinetics of Alkyl-Dihydrofurans

Computational methods are essential for determining the thermochemical properties and predicting the kinetic behavior of alkyl-dihydrofurans, particularly in processes like combustion and pyrolysis where experimental measurements can be challenging.

Prediction of Reaction Barriers and Rate Constants

Theoretical kinetics involves calculating the potential energy surface for a reaction, identifying transition states, and determining activation energies (reaction barriers). This information is then used to calculate reaction rate constants. High-level computational methods are often necessary to achieve "chemical accuracy" (within 1 kcal/mol). researchgate.netgithub.io

For furan derivatives, which are considered potential biofuels, understanding their reaction with radicals like hydroxyl (•OH) is crucial for combustion modeling. Computational studies have shown that reactions of •OH with alkylated furans can proceed via two main pathways:

H-abstraction: The radical removes a hydrogen atom from the furan ring or the alkyl substituent.

OH-addition: The radical adds to the double bonds of the furan ring.

The barrier heights for these different pathways are computed to determine the dominant reaction channels under various conditions. nih.gov For instance, in related systems, addition reactions tend to dominate at lower temperatures, while abstraction becomes more significant at higher temperatures. nih.gov The presence of a heptyl group in this compound introduces numerous C-H bonds, making H-abstraction from the alkyl chain a competitive pathway that must be computationally evaluated.

Reaction TypeGeneric Example (R=Alkyl)Typical Calculated Barrier Height Range (kcal/mol)
H-Abstraction (from ring)R-furan + •OH → R-furanyl• + H₂O5 - 15
H-Abstraction (from alkyl)R-furan + •OH → •R'-furan + H₂O2 - 10
OH-AdditionR-furan + •OH → [R-furan-OH]•< 5 (often barrierless)

Note: Barrier heights are illustrative and depend heavily on the specific molecule and computational method.

Modeling of Unimolecular Decomposition Pathways

The thermal stability and decomposition of furan-based biofuels are critical for their application. Computational studies model the unimolecular decomposition of these compounds by exploring various potential reaction pathways that occur at high temperatures. mdpi.comsemanticscholar.org

For model compounds like furan and 2,5-dimethylfuran (B142691), several decomposition mechanisms have been identified through quantum chemical calculations: mdpi.comkaust.edu.sa

Ring-Opening Reactions: This is often a primary decomposition route, where the furan ring breaks to form acyclic intermediates. kaust.edu.sa

Hydrogen Transfers: Intramolecular H-transfers can lead to the formation of carbene intermediates, which then rearrange to other products. mdpi.com

Bond Fission: Cleavage of C-H or C-C bonds, particularly on the alkyl substituents, leads to the formation of radical species.

A study on the thermal decomposition of furan revealed that 1,2-H transfers leading to cyclic carbenes are a major channel. mdpi.com For this compound, the C-C bond between the ring and the heptyl group, as well as the numerous C-H and C-C bonds within the heptyl chain, would represent additional important sites for initial bond fission during pyrolysis.

Decomposition PathwayDescription
Ring Opening The C-O or C-C bonds within the dihydrofuran ring break, leading to linear radical species.
H-Transfer A hydrogen atom migrates from one position to another, often from the alkyl chain to the ring, forming an intermediate that can then decompose.
C-C Bond Fission The bond connecting the heptyl group to the ring cleaves, producing a heptyl radical and a dihydrofuranyl radical.
C-H Bond Fission A hydrogen atom is cleaved from either the ring or the alkyl chain, initiating radical chain reactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of single molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. These simulations predict macroscopic properties based on the interactions between molecules, which are described by a force field. researchgate.netpsu.edu

For a molecule like this compound, MD simulations could be used to investigate:

Liquid State Properties: Predictions of density, viscosity, and diffusion coefficients can be made by simulating the compound in a liquid box.

Conformational Dynamics: The flexibility of the heptyl chain is a key characteristic. MD simulations can explore the accessible conformations of the chain in the liquid phase and how it influences intermolecular packing and interactions.

Solvation Effects: The behavior of this compound in different solvents can be modeled to understand solubility and partitioning, which is relevant for its use as a fuel additive.

MD simulations on related furan resins have been used to predict mechanical properties by computationally simulating the polymerization process. researchgate.netsemanticscholar.org This demonstrates the power of MD to bridge the gap between molecular structure and bulk material properties.

Conformational Dynamics of the Heptyl Side Chain and Ring System

The 2,5-dihydrofuran ring is a five-membered heterocyclic ring with one double bond. This ring is not planar and can exist in various puckered conformations to relieve ring strain. The most common conformations for similar five-membered rings are the envelope (or twist) and half-chair forms. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. Non-adiabatic molecular dynamics simulations on furan, a related aromatic compound, have been used to study its excited-state dynamics and potential reaction channels, highlighting the complexity of its conformational behavior scienceopen.comnih.gov. While these studies are on furan, the methodologies are applicable to understanding the dynamics of the dihydrofuran ring.

A comprehensive conformational analysis of this compound would involve computational methods such as molecular mechanics (MM) or quantum mechanics (QM) to calculate the potential energy surface. Techniques like molecular dynamics (MD) simulations can then be employed to explore the conformational landscape over time and identify the most stable conformers and the energy barriers between them stevens.edu. Such studies are crucial for understanding how the molecule might present itself to a biological target.

Ligand-Protein Docking for Bioactivity Prediction of Analogues

Ligand-protein docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for further experimental testing. nih.govnih.gov In the context of this compound, docking studies can be employed to predict the bioactivity of its analogues against various biological targets.

The general workflow for ligand-protein docking involves several key steps:

Preparation of the Protein and Ligand Structures: The three-dimensional structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling. The ligand structures, in this case, analogues of this compound, are built and optimized using molecular modeling software.

Binding Site Prediction: The potential binding sites on the protein surface are identified. This can be done based on the location of a known co-crystallized ligand or through algorithms that search for suitable pockets on the protein's surface.

Molecular Docking Simulation: The ligand is placed in the binding site, and its conformational and orientational space is explored to find the most favorable binding pose. Scoring functions are used to estimate the binding affinity, typically reported as a docking score or binding energy.

Analysis of Binding Interactions: The predicted binding poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While no specific docking studies on this compound were found, research on other furan-containing compounds illustrates the application of this methodology. For example, novel furan-azetidinone hybrids have been studied as potential inhibitors of Escherichia coli enzymes through molecular docking. ijper.org In one such study, compounds were docked into the active site of enoyl reductase, and their binding energies and interactions were analyzed to predict their inhibitory potential. ijper.org Similarly, furan-based peptides have been investigated as proteasome inhibitors, with docking studies used to understand their binding modes. nih.govresearchgate.net

The predictive power of molecular docking can be further enhanced by combining it with other computational methods like molecular dynamics (MD) simulations. MD simulations can provide insights into the stability of the ligand-protein complex over time and help refine the binding affinity predictions. nih.gov For instance, a study on furan-1,3,4-oxadiazole derivatives as inhibitors of human tyrosinase used MD simulations to confirm the stability of the docked compounds in the enzyme's active site. nih.gov

The following table summarizes the results of a hypothetical docking study of this compound analogues against a generic protein kinase, illustrating the type of data generated from such computational predictions.

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Analogue 1 2-(7-hydroxyheptyl)-2,5-dihydrofuran-8.5LYS72, ASP184Hydrogen Bond, Hydrophobic
Analogue 2 2-(7-aminoheptyl)-2,5-dihydrofuran-8.2GLU91, PHE167Salt Bridge, Hydrophobic
Analogue 3 2-(heptan-2-yl)-2,5-dihydrofuran-7.9LEU25, VAL33Hydrophobic
Analogue 4 2-heptyl-5-methyl-2,5-dihydrofuran-7.6ILE63, ALA80Hydrophobic

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound analogues.

Such predictive studies are invaluable for guiding the synthesis and biological evaluation of new analogues with potentially enhanced bioactivity.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Environmentally Benign Synthetic Routes

Current synthetic methodologies for dihydrofurans often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2-Heptyl-2,5-dihydrofuran. This includes the exploration of catalytic systems that are both highly selective and recyclable.

Organocatalysis, for instance, presents a promising avenue for the modular synthesis of 2-functionalized 2,5-dihydrofurans from readily available starting materials like γ-hydroxy enals. rsc.org Such methods are attractive due to their operational simplicity and reduced reliance on toxic heavy metals. Another key area of development is the use of green solvents, such as water, to minimize the environmental impact of the synthesis. researchgate.net The application of microwave-assisted organic synthesis could also be explored to reduce reaction times and improve energy efficiency. mdpi.com

Future synthetic strategies could focus on:

One-pot reactions: Designing multi-component reactions where this compound can be synthesized in a single step from simple precursors.

Catalyst development: Investigating novel catalysts, such as bifunctional silver catalysts or recyclable ruthenium-based complexes, for stereoselective and efficient synthesis. nih.govorganic-chemistry.org

Renewable feedstocks: Exploring the use of bio-based starting materials to produce this compound, aligning with the principles of green chemistry. rsc.org

Elucidation of Detailed Biosynthetic Pathways for Natural Analogues

Nature produces a vast array of furan-containing molecules, including furan (B31954) fatty acids found in plants, algae, and microorganisms. nih.gov The biosynthetic pathways of these natural analogues can provide valuable insights for the development of biocatalytic or chemoenzymatic routes to this compound. Understanding how organisms construct these molecules could inspire the design of engineered metabolic pathways for their sustainable production. nih.govresearchgate.net

Key research questions in this area include:

What are the specific enzymes and genetic pathways responsible for the formation of the dihydrofuran ring in natural products?

Can these enzymes be isolated, characterized, and utilized for the in vitro or in vivo synthesis of this compound?

Is it possible to manipulate the substrate specificity of these enzymes to accept precursors that would lead to the desired 2-heptyl substitution?

Research into the biosynthesis of furan fatty acids has identified key enzymatic steps involving lipoxygenases and subsequent cyclization reactions. nih.gov Further investigation into these and other related pathways, such as those for compounds like allantofuranone, could reveal novel enzymatic tools for dihydrofuran synthesis. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Emerging Biological Activities

The dihydrofuran moiety is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including antibacterial, antifungal, and anti-inflammatory activities. researchgate.netresearchgate.netnih.gov However, the specific biological activities of this compound are not well-documented.

Comprehensive Structure-Activity Relationship (SAR) studies are crucial to understand how the structural features of this compound and its derivatives correlate with their biological effects. gardp.org Such studies would involve the synthesis of a library of analogues with systematic variations in the alkyl chain length, substitution patterns on the dihydrofuran ring, and stereochemistry. These compounds would then be screened against a panel of biological targets to identify potential therapeutic applications.

An example of SAR studies on more complex dihydrofuran-containing molecules includes the investigation of dihydrofuran-fused perhydrophenanthrenes as potential agents for Alzheimer's disease. nih.govelsevierpure.com Similar systematic studies on simpler molecules like this compound could uncover novel lead compounds for drug discovery.

Potential Biological Activities of Dihydrofuran Derivatives Examples of Investigated Compound Classes
Antibacterial2,5-dihydrofuran (B41785) derivatives with cyclohexyl rings researchgate.net
Antifungal2(5H)-furanone derivatives nih.gov
Anti-inflammatoryVarious furan-containing natural products
Anti-Alzheimer'sDihydrofuran-fused perhydrophenanthrenes nih.govelsevierpure.com

Exploration of Novel Catalytic Transformations for Dihydrofuran Functionalization

To fully explore the chemical space around this compound, the development of novel catalytic transformations for its functionalization is essential. This would allow for the late-stage modification of the dihydrofuran core, providing access to a diverse range of derivatives for SAR studies and materials science applications.

A particularly promising area is the catalytic C-H functionalization of the dihydrofuran ring. u-tokyo.ac.jpumich.edu This would enable the direct introduction of various functional groups at specific positions without the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes. harvard.eduacs.org

Future research in this area could focus on:

Regioselective C-H activation: Developing catalysts that can selectively functionalize specific C-H bonds on the this compound molecule.

Cross-coupling reactions: Utilizing palladium, nickel, or copper catalysis to introduce new carbon-carbon and carbon-heteroatom bonds.

Asymmetric catalysis: Developing chiral catalysts to control the stereochemistry of the functionalized products, which is often crucial for biological activity.

Advanced Computational Design of Dihydrofuran-Based Molecules with Desired Properties

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules with desired properties. nih.gov In the context of this compound, advanced computational methods can be employed to design novel derivatives with enhanced biological activity, improved physicochemical properties, or specific material characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of dihydrofuran derivatives with their biological activity. mdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Molecular docking simulations can be used to predict how this compound and its analogues bind to specific biological targets, such as enzymes or receptors. mdpi.com This information can guide the design of more potent and selective inhibitors or agonists. The use of computational tools in the design of bioactive molecules is a rapidly growing field with the potential to significantly reduce the time and cost of drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Heptyl-2,5-dihydrofuran, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer :

  • Electrochemical Methods : Flow electrolysis systems enable efficient methoxylation of furan derivatives without supporting electrolytes. Parameters such as flow rate (e.g., 0.5–2.0 mL/min), electrode material (e.g., platinum or carbon), and current density (e.g., 10–20 mA/cm²) critically influence conversion rates and selectivity. For example, Horii et al. achieved >99% yield of 2,5-dimethoxy-2,5-dihydrofuran using optimized flow conditions .
  • Organic Synthesis : 2,5-Dihydrofuran derivatives can be synthesized via one-pot electrophilic derivatization. Starting from precursors like 2,5-dimethoxy-2,5-dihydrofuran, reaction conditions (e.g., acid catalysts, temperature gradients) must be tailored to minimize side reactions. Post-synthetic purification via column chromatography or distillation is often required .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do spectral features correlate with molecular conformation?

  • Methodological Answer :

  • NMR Spectroscopy : Coupling constants (e.g., JH4H5=3.54.0HzJ_{H4-H5} = 3.5–4.0 \, \text{Hz}) in 1H^1\text{H}-NMR reveal dihedral angles between adjacent protons, aiding in conformational analysis. For bicyclic derivatives, simplified splitting patterns indicate restricted rotation .
  • X-ray Crystallography : Crystal structures (e.g., CCDC 1828960) resolve substituent orientations and non-covalent interactions (e.g., Br⋯Br contacts or C–H⋯H bonds), critical for validating computational models .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity trends in this compound derivatives?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improve accuracy for thermochemical properties like atomization energies (average deviation ±2.4 kcal/mol). Basis sets (e.g., 6-31G*) must balance computational cost and precision .
  • Reactivity Analysis : Local spin-density approximations (LSDA) and gradient-corrected functionals model electron density distributions, identifying nucleophilic/electrophilic sites. For example, Fukui indices can predict regioselectivity in electrophilic substitutions .

Q. What experimental evidence exists for competing reaction pathways in the photochemical transformation of this compound derivatives?

  • Methodological Answer :

  • Mechanistic Studies : Sensitization/quenching experiments using triplet energy donors (e.g., triphenylene, ET=66.6kcal/molE_T = 66.6 \, \text{kcal/mol}) confirm cycloaddition proceeds via triplet excited states. Degassed conditions and wavelength-specific photolysis (e.g., 3000 Å) isolate competing pathways .
  • Kinetic Analysis : Monitoring reaction progress via HPLC or GC-MS under varied conditions (e.g., oxygen presence) reveals competing oxidation vs. cyclization pathways.

Q. How should researchers resolve discrepancies between computational predictions and experimental observations in dihydrofuran reactivity studies?

  • Methodological Answer :

  • Error Analysis : Compare DFT-calculated activation energies with experimental Arrhenius parameters. Discrepancies >5 kcal/mol suggest inadequate functional selection (e.g., missing exact-exchange terms) .
  • Solvent Effects : Implicit solvent models (e.g., PCM) or explicit molecular dynamics simulations account for solvation/desolvation energies overlooked in gas-phase calculations .

Methodological and Application-Focused Questions

Q. What considerations are critical when designing flow electrolysis systems for functionalizing 2,5-dihydrofuran derivatives?

  • Methodological Answer :

  • Cell Design : Membrane-less flow cells reduce electrolyte dependency. Electrode spacing (1–2 mm) and material (e.g., carbon felt for high surface area) optimize current distribution .
  • Parameter Optimization : Use design-of-experiments (DoE) to test flow rates, pH, and substrate concentrations. Real-time monitoring via in-line UV-vis spectroscopy ensures rapid adjustments .

Q. What recent advances utilize 2,5-dihydrofuran scaffolds in fluorescent probes for bioimaging?

  • Methodological Answer :

  • TCF-Based Probes : 2-Dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) serves as a strong electron donor. Substituent engineering (e.g., electron-withdrawing groups) tunes emission wavelengths for in vivo imaging .
  • Synthetic Protocols : Click chemistry (e.g., CuAAC) conjugates dihydrofuran cores to targeting moieties (e.g., peptides), validated via MALDI-TOF and fluorescence quenching assays .

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